2,3,5-Trifluorobenzaldehyde (CAS 126202-23-1) is a highly specialized polyfluorinated aromatic building block characterized by a molecular weight of 160.09 g/mol and a boiling point of approximately 165 °C . In industrial and medicinal chemistry, it is primarily procured as an electrophilic precursor for introducing the 2,3,5-trifluorophenyl moiety into complex molecular scaffolds. Unlike mono- or di-fluorinated analogs, this specific tri-fluoro substitution pattern profoundly alters the lipophilicity, metabolic stability, and electrostatic potential of downstream active pharmaceutical ingredients (APIs) and advanced materials [1]. Its procurement is largely driven by the need for precise structure-activity relationship (SAR) optimization and intellectual property differentiation in drug discovery pipelines, where it serves as a critical structural alternative to more common isomers.
Substituting 2,3,5-trifluorobenzaldehyde with more common in-class alternatives, such as 2,4,5-trifluorobenzaldehyde (widely used in sitagliptin synthesis) or pentafluorobenzaldehyde, fundamentally compromises both process chemistry and final product performance [1]. The specific arrangement of fluorine atoms at the 2, 3, and 5 positions creates a unique steric environment and electronic deactivation profile that directly impacts nucleophilic addition rates. As a result, condensation protocols optimized for the 2,4,5-isomer often yield significantly lower conversions when applied to the 2,3,5-isomer without specific catalyst or thermal adjustments[2]. Furthermore, in medicinal applications, shifting a single fluorine atom from the 4-position to the 3-position drastically alters receptor binding affinity and metabolic clearance, rendering the isomers strictly non-interchangeable for targeted API synthesis.
Quantitative studies on the synthesis of fluorinated benzaldoximes reveal significant reactivity differences between trifluorobenzaldehyde isomers. Under identical unoptimized condensation conditions, 2,3,5-trifluorobenzaldehyde yielded 46.6% of the corresponding oxime, whereas the widely used 2,4,5-trifluorobenzaldehyde achieved an 86.7% yield [1]. This highlights the distinct electronic and steric hindrance imposed by the 2,3,5-substitution pattern.
| Evidence Dimension | Synthesis yield of benzaldoxime derivative |
| Target Compound Data | 2,3,5-Trifluorobenzaldehyde (46.6% yield) |
| Comparator Or Baseline | 2,4,5-Trifluorobenzaldehyde (86.7% yield) |
| Quantified Difference | 40.1% lower yield under unoptimized baseline conditions |
| Conditions | Standard hydroxylamine condensation for antimycobacterial precursors |
Alerts process chemists that reaction protocols optimized for the common 2,4,5-isomer cannot be generically applied to the 2,3,5-isomer and require specific catalyst or thermal optimization.
Despite the unique steric environment of the 2,3,5-fluoro substitution, 2,3,5-trifluorobenzaldehyde demonstrates high processability in benzoin condensations. In the synthesis of fluorobenzoins for mammalian carboxylesterase inhibitors, 2,3,5-trifluorobenzaldehyde afforded 1,2-bis(2,3,5-trifluorophenyl)-2-hydroxyethanone in a 74% yield, which is directly comparable to the 72% yield achieved using 2,3,4-trifluorobenzaldehyde [1].
| Evidence Dimension | Benzoin condensation yield |
| Target Compound Data | 2,3,5-Trifluorobenzaldehyde (74% yield) |
| Comparator Or Baseline | 2,3,4-Trifluorobenzaldehyde (72% yield) |
| Quantified Difference | Comparable efficiency (+2% yield variance) |
| Conditions | Synthesis of 1,2-bis(trifluorophenyl)-2-hydroxyethanone intermediates |
Validates that the compound acts as a highly efficient electrophile for generating symmetric fluorinated scaffolds without requiring specialized forcing conditions.
The incorporation of the 2,3,5-trifluorophenyl moiety via reductive alkylation significantly enhances the efficacy of Type V glycopeptide antibiotics. When used to functionalize rimomycin A, the 2,3,5-trifluorophenyl derivative exhibited a 2-fold improved antibacterial activity against Vancomycin-Resistant Enterococcus (VRE-A and VRE-B) strains compared to the unmodified baseline scaffold[1].
| Evidence Dimension | Antibacterial activity against VRE strains |
| Target Compound Data | 2,3,5-trifluorophenyl functionalized derivative |
| Comparator Or Baseline | Unmodified rimomycin A scaffold |
| Quantified Difference | 2-fold improvement in antibacterial activity |
| Conditions | N-terminal functionalization evaluated in vitro against VRE-A and VRE-B |
Demonstrates that the specific 2,3,5-trifluoro substitution provides necessary lipophilicity and target engagement for overcoming vancomycin resistance in advanced drug design.
In the development of triazolo[4,3-a]pyrazine derivatives for type 2 diabetes, the 2,4,5-trifluorophenyl group is a well-known pharmacophore (e.g., sitagliptin). 2,3,5-Trifluorobenzaldehyde is utilized to synthesize the direct positional analog, (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,3,5-trifluorophenyl)butan-1-one, enabling critical structure-activity relationship (SAR) profiling and intellectual property differentiation[1].
| Evidence Dimension | Positional substitution in β-amino amide scaffolds |
| Target Compound Data | 2,3,5-trifluorophenyl analog |
| Comparator Or Baseline | 2,4,5-trifluorophenyl analog (Sitagliptin / MK-0431) |
| Quantified Difference | Shift of a single fluorine atom from the 4-position to the 3-position |
| Conditions | Multi-step synthesis of DPP-IV inhibitor libraries |
Essential for medicinal chemistry procurement when designing analogs to navigate around existing 2,4,5-trifluorophenyl patents while retaining the critical polyfluorinated pharmacophore.
Utilized as an N-terminal modifying agent via reductive alkylation to enhance the lipophilicity and membrane permeability of semisynthetic antibiotics targeting Vancomycin-Resistant Enterococcus (VRE), directly leveraging the 2-fold bioactivity improvement provided by the 2,3,5-substitution pattern [1].
Serves as a highly processable primary building block in benzoin condensations to produce symmetric 1,2-bis(2,3,5-trifluorophenyl)ethane-1,2-dione (fluorobenzil) derivatives for enzyme inhibition assays and pharmacokinetic modulation [2].
Procured by medicinal chemistry teams as a direct positional isomer alternative to 2,4,5-trifluorobenzaldehyde for synthesizing novel DPP-IV inhibitors, allowing researchers to navigate crowded patent landscapes while maintaining necessary pharmacophore properties [3].
Flammable;Irritant